molecular formula C11H12N2O3 B1417696 methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate CAS No. 1245215-51-3

methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate

Cat. No. B1417696
M. Wt: 220.22 g/mol
InChI Key: KDZAGUIAVPVXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and pyrazole . It’s a rare occurrence in nature . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in the recent years because of its wide variety of biological properties .


Chemical Reactions Analysis

Much effort has been spent in recent years to develop synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions . Literature presents several classic noncatalytic pathways toward the synthesis of indazoles .

Scientific Research Applications

Indazoles and quinolones have been studied for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . For example, 2-arylidene-6-furfurylidene cyclohexanones and hexahydroindazoles have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .

  • Pharmaceutical Applications

    • Indazoles have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • For example, several recently marketed drugs contain an indazole structural motif .
  • Synthetic Chemistry

    • Indazoles can be synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • These synthetic approaches can be optimized for different applications .
  • Biological Research

    • Indazole derivatives have shown significant pharmacological activities and serve as structural motifs in drug molecules .
    • For example, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole nucleus .
  • Electrochemical Applications

    • In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .
    • This procedure can also be applied to the acylation of benzimidazoles and indoles .
  • Antimycotic Applications

    • Some indazole derivatives have shown antimycotic effects .
  • Inhibitors in Respiratory Disease Treatment

    • Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Pharmaceutical Applications

    • Indazoles have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • For example, several recently marketed drugs contain an indazole structural motif .
  • Synthetic Chemistry

    • Indazoles can be synthesized through various methods, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • These synthetic approaches can be optimized for different applications .
  • Biological Research

    • Indazole derivatives have shown significant pharmacological activities and serve as structural motifs in drug molecules .
    • For example, niraparib, an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer, contains an indazole nucleus .
  • Electrochemical Applications

    • In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .
    • This procedure can also be applied to the acylation of benzimidazoles and indoles .
  • Antimycotic Applications

    • Some indazole derivatives have shown antimycotic effects .
  • Inhibitors in Respiratory Disease Treatment

    • Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Safety And Hazards

According to the safety data sheet of a related compound, 2-Methyl-2H-indazole-6-boronic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the wide variety of medicinal applications of indazole-containing heterocyclic compounds, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

methyl 2-ethyl-4-hydroxyindazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-13-6-8-9(12-13)4-7(5-10(8)14)11(15)16-2/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZAGUIAVPVXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=CC2=N1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate
Reactant of Route 3
methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate
Reactant of Route 4
methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate
Reactant of Route 6
methyl 2-ethyl-4-hydroxy-2H-indazole-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.